Acetyl kitasamycin

CAS No.: 71251-30-4

Cat. No.: VC17084287

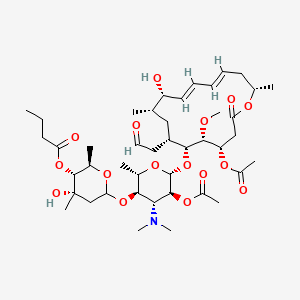

Molecular Formula: C43H69NO16

Molecular Weight: 856.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71251-30-4 |

|---|---|

| Molecular Formula | C43H69NO16 |

| Molecular Weight | 856.0 g/mol |

| IUPAC Name | [(2R,3R,4S)-6-[(2S,3R,4R,5S,6R)-5-acetyloxy-6-[[(4S,5R,6R,7S,9S,10S,11E,13E,16S)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |

| Standard InChI | InChI=1S/C43H69NO16/c1-12-16-33(49)58-41-27(5)54-35(23-43(41,8)51)59-37-26(4)55-42(40(57-29(7)47)36(37)44(9)10)60-38-30(19-20-45)21-24(2)31(48)18-15-13-14-17-25(3)53-34(50)22-32(39(38)52-11)56-28(6)46/h13-15,18,20,24-27,30-32,35-42,48,51H,12,16-17,19,21-23H2,1-11H3/b14-13+,18-15+/t24-,25-,26-,27+,30+,31+,32-,35?,36+,37-,38+,39+,40-,41+,42+,43-/m0/s1 |

| Standard InChI Key | YAQOKDYFTLGDSF-HWYPZJCRSA-N |

| Isomeric SMILES | CCCC(=O)O[C@@H]1[C@H](OC(C[C@]1(C)O)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2N(C)C)OC(=O)C)O[C@@H]3[C@@H](C[C@@H]([C@@H](/C=C/C=C/C[C@@H](OC(=O)C[C@@H]([C@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |

| Canonical SMILES | CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)OC(=O)C)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |

Introduction

Structural Characteristics and Classification

Acetyl kitasamycin belongs to the 16-membered macrolide family, characterized by a macrocyclic lactone ring substituted with amino sugars and acyl groups. Its core structure originates from kitasamycin, a natural antibiotic produced by Streptomyces kitasatoensis . The acetyl modification occurs at specific hydroxyl groups on the lactone ring, enhancing its lipophilicity and stability compared to the parent compound .

Key structural features include:

-

A 16-membered lactone ring with alternating hydroxyl and acetyl groups.

-

A mycarose moiety acylated with short-chain fatty acids (e.g., isovaleryl or butyryl groups) at position 4" .

-

A desosamine sugar linked to the lactone ring, critical for ribosomal binding .

The acetyl group’s position (R1) and the acyl chain (R2) on the mycarose moiety significantly influence antibacterial potency. For instance, the isovaleryl-substituted A1/A3 pair exhibits higher activity (1,701 U/mg) compared to butyryl-substituted A4/A5 (984–1,528 U/mg) .

Biosynthesis and Precursor Optimization

Microbial Production in Streptomyces kitasatoensis

Kitasamycin biosynthesis in S. kitasatoensis involves a complex interplay of precursor availability and enzymatic activity. The addition of amino acids such as L-valine and L-leucine directs the acyl chain profile, favoring butyryl (A4/A5) or isovaleryl (A1/A3) derivatives, respectively . Ethyl acetate supplementation further enhances titers by providing acetic acid for lactone ring formation .

Table 1: Impact of Ethyl Acetate Concentration on Kitasamycin Titer

| Ethyl Acetate (%) | Kitasamycin Titer (U/mL) |

|---|---|

| 0 (Control) | 10,734 ± 307 |

| 0.32 | 11,633 ± 324 |

| 0.48 | 12,758 ± 357 |

| 0.64 | 11,994 ± 454 |

| 0.80 | 12,407 ± 423 |

| 0.96 | 12,242 ± 242 |

Data adapted from Zheng et al. (2019) . Optimal yields occur at 0.48–0.64% ethyl acetate, beyond which metabolic flux limitations reduce efficiency .

Enzymatic Regulation

Acetyl-CoA synthetase (AS), acetate kinase (AK), and acyl-phosphotransferase (APT) are critical for precursor utilization:

-

AS peaks early (17.7 U/mg at 47 h), supplying acetyl-CoA for lactone synthesis .

-

AK activity spikes twice (765 U/mg at 88 h), phosphorylating acetate for acetyl-phosphate production .

-

APT facilitates acetyl group transfer, with activity correlating with titer (25.3 U/mg at 88 h) .

Synthetic and Industrial Production

Chemical Acetylation

Acetyl kitasamycin is synthesized via acetylation of kitasamycin using acetic anhydride in pyridine:

This reaction selectively acetylates hydroxyl groups, preserving the lactone ring’s integrity .

Industrial-Scale Manufacturing

Large-scale production optimizes reaction conditions (temperature, pH, precursor ratios) to achieve >95% purity. Post-synthesis, the compound is formulated into dispersible tablets or microcapsules for enhanced bioavailability .

Pharmacological Mechanisms and Spectrum

Antibacterial Activity

Acetyl kitasamycin inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, blocking peptidyltransferase activity . Its spectrum includes:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae.

Table 2: Comparative Potency of Kitasamycin Derivatives

| Derivative | R1 | R2 | Potency (U/mg) |

|---|---|---|---|

| A1 | H | Isovaleryl | 1,701 |

| A3 | Acetyl | Isovaleryl | 1,104 |

| A4 | Acetyl | Butyryl | 984 |

| A5 | H | Butyryl | 1,528 |

Data sourced from Viazina et al. (1979) . The acetyl group at R1 reduces potency compared to hydroxylated variants (e.g., A1 vs. A3).

Anti-Inflammatory Properties

Emerging evidence suggests acetyl kitasamycin modulates fibroblast activity, reducing extracellular matrix deposition in fibrotic models . This dual antibacterial/anti-inflammatory action positions it as a candidate for chronic respiratory infections.

Clinical Applications and Drug Interactions

Therapeutic Uses

-

Respiratory infections: Community-acquired pneumonia, bronchitis.

-

Dermatological infections: Impetigo, cellulitis caused by methicillin-sensitive S. aureus .

Interaction Risks

-

QT prolongation: Observed with concurrent use of fluoroquinolones or antiarrhythmics .

-

Metabolic inhibition: Enhances serum levels of docetaxel via CYP3A4 inhibition .

Recent Advances and Future Directions

Strain Engineering

CRISPR-Cas9 editing of S. kitasatoensis has enabled overexpression of AS and AK, boosting acetyl-CoA flux and titer by 22% .

Hybrid Derivatives

Structural hybridization with ketolides (e.g., replacing cladinose with a keto group) improves activity against macrolide-resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume